4-[(4-Bromo-2-methylphenoxy)methyl]piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Modern Chemical Biology and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and natural products. lifechemicals.comresearchgate.net Its derivatives are integral to the structure of numerous commercially available drugs, demonstrating a broad spectrum of biological activities. lifechemicals.com These activities include, but are not limited to, analgesic, anti-inflammatory, anticancer, antiviral, antimicrobial, and antipsychotic effects. researchgate.net
The versatility of the piperidine moiety stems from its three-dimensional structure, which allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. lifechemicals.com This structural feature, combined with its favorable physicochemical properties, makes it an attractive building block for the design of novel therapeutic agents. The ability to readily modify the piperidine ring at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. pharmaceutical-business-review.com
Overview of Substituted Phenoxy-Piperidine Scaffolds in Academic Research
The combination of a piperidine ring with a phenoxy moiety creates a "phenoxy-piperidine" scaffold, a structural motif that has garnered significant attention in academic and industrial research. This scaffold is often explored for its potential to interact with targets in the central nervous system (CNS). For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and investigated as potential antidepressant agents. nih.gov
Furthermore, research into 4,4-difluoro-3(phenoxymethyl)piperidine scaffolds has led to the discovery of potent and selective dopamine (B1211576) D4 receptor antagonists, which are valuable as in vitro tool compounds for studying neurological pathways. nih.gov A United States patent also describes a series of 4-substituted piperidines containing a phenoxy group that exhibit inhibitory activity against the reuptake of serotonin (B10506) and/or noradrenaline, highlighting their potential as treatments for depression and other mood disorders. google.com These examples underscore the utility of the phenoxy-piperidine scaffold in the development of CNS-active drugs.
Rationale for Focused Investigation on 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine
While specific research focusing exclusively on 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known activities of its constituent parts. The core phenoxy-piperidine structure suggests a likely focus on neurological targets.
The specific substitutions on the phenoxy ring—a bromine atom at the 4-position and a methyl group at the 2-position—are classic modifications employed in drug discovery to systematically probe the structure-activity relationship (SAR). The introduction of a halogen, such as bromine, can significantly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding interactions. Similarly, the methyl group can provide steric bulk and electronic effects that may enhance binding affinity or selectivity for a particular biological target. The investigation of compounds with bromo-phenol moieties in other contexts has revealed potential for anticancer and antimicrobial activities. justia.com
Therefore, the focused investigation of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine is likely driven by the desire to create a novel chemical entity with potentially improved or unique pharmacological properties compared to existing phenoxy-piperidine derivatives.
Research Objectives and Scope of the Compound's Study
The primary research objectives for a study focused on 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine would logically encompass its chemical synthesis, structural characterization, and comprehensive biological evaluation.
Key Research Objectives would likely include:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to produce high-purity 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine. Subsequent characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.
Pharmacological Screening: A broad-based screening of the compound against a panel of biological targets, with a particular emphasis on those related to the central nervous system, given the known activities of the phenoxy-piperidine scaffold. This could include assays for neurotransmitter reuptake inhibition, receptor binding affinity, and enzyme inhibition.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with systematic modifications to the bromo and methyl substituents, as well as the piperidine ring, to understand the key structural features required for biological activity.
In Vitro and In Vivo Evaluation: For promising initial hits, further studies would be conducted to assess their efficacy and safety in cellular models and, subsequently, in animal models of disease.
The scope of such a study would be to determine the therapeutic potential of this specific chemical entity and to contribute to the broader understanding of how substitutions on the phenoxy-piperidine scaffold influence biological activity.
Properties
IUPAC Name |
4-[(4-bromo-2-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-8-12(14)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNCXQRLVMYALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Bromo 2 Methylphenoxy Methyl Piperidine
Retrosynthetic Analysis of the 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, two primary disconnection strategies are apparent, targeting the key ether linkage and the bond connecting the side chain to the piperidine (B6355638) ring.
Strategy A: Disconnection of the C-O Ether Bond
The most straightforward disconnection cleaves the ether bond between the phenoxy oxygen and the benzylic-like methylene (B1212753) group. This approach, based on well-established ether synthesis methodologies, reveals two key synthons: a piperidine core functionalized with a reactive group and the substituted phenol (B47542).
Path A1: This path identifies 4-bromo-2-methylphenol (B185452) (3 ) and a piperidine derivative bearing a leaving group, such as 4-(chloromethyl)piperidine (B1605206) or 4-(tosyloxymethyl)piperidine (2 ), as the immediate precursors. The piperidine building block (2 ) can be further traced back to a protected form of 4-(hydroxymethyl)piperidine or piperidine-4-carboxylic acid.
Path A2: Alternatively, the disconnection can lead to 4-bromo-2-methylphenol (3 ) and 4-(hydroxymethyl)piperidine (4 ), which can be coupled directly under specific reaction conditions (e.g., Mitsunobu reaction).
Strategy B: Disconnection of the C4-C Bond of the Piperidine Ring
A more convergent approach involves disconnecting the bond between the piperidine ring at the C4 position and the attached side chain. This strategy allows for the independent synthesis of the piperidine ring and the (4-bromo-2-methylphenoxy)methyl side chain, which are then joined in a later step. This might involve standard alkylation chemistry or more advanced cross-coupling reactions, depending on the nature of the reactive functional groups on each fragment.
These retrosynthetic pathways highlight the central challenges of the synthesis: the construction of the substituted piperidine ring and the formation of the phenoxy ether bond.
Advanced Approaches to Piperidine Ring Construction
The formation of the piperidine ring itself is a critical aspect of the synthesis. While classical methods exist, modern organic synthesis offers a range of sophisticated and efficient strategies for creating substituted piperidines. nih.gov
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. ajchem-a.comacs.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.com
The synthesis of highly functionalized piperidines can be achieved via pseudo five-component reactions involving aromatic aldehydes, amines, and β-ketoesters, often catalyzed by mild acids or Lewis acids. researchgate.nettaylorfrancis.com For instance, a one-pot reaction using a catalyst like tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl₂·8H₂O can assemble complex piperidine scaffolds from simple precursors. taylorfrancis.com Biocatalytic approaches, using immobilized lipases, have also been developed for the MCR-based synthesis of piperidines, offering a green chemistry alternative. rsc.org
Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis
| Catalyst/System | Components | Reaction Type | Reference |
|---|---|---|---|
| Yb(OTf)₃ / AgOTf | Dimethyl malonate, Formaldehyde O-benzyl oxime | One-pot synthesis of piperidone | tandfonline.com |
| ZrOCl₂·8H₂O | Aromatic aldehydes, Amines, Acetoacetic esters | Three-component transformation | taylorfrancis.com |
| Immobilized Lipase (CALB) | Benzaldehyde, Aniline (B41778), Acetoacetate ester | Biocatalytic MCR | rsc.org |
| Ammonium Acetate | β-Nitrostyrenes, Meldrum's acid, Aromatic aldehydes | Pseudo five-component reaction | acs.org |
Annulation strategies, such as the [5+1] annulation, represent another powerful method. For example, an iridium(III)-catalyzed hydrogen-borrowing [5+1] annulation can construct piperidines stereoselectively from amino alcohols. nih.gov
One of the most common and robust methods for piperidine synthesis is the catalytic hydrogenation of corresponding pyridine (B92270) precursors. organic-chemistry.org This approach benefits from the wide availability of substituted pyridines.
Catalytic Hydrogenation: The reduction of the aromatic pyridine ring to a saturated piperidine ring can be achieved using various catalysts and hydrogen sources. nih.gov Heterogeneous catalysts like Rhodium on carbon (Rh/C) are effective for the complete hydrogenation of pyridines, often under pressure. organic-chemistry.orgchemicalbook.com Recent developments include electrocatalytic hydrogenation at ambient temperature and pressure, which offers a more sustainable alternative to traditional high-pressure, high-temperature methods. nih.gov Asymmetric hydrogenation of pyridine derivatives, particularly N-iminopyridinium ylides, using chiral iridium catalysts can provide enantioenriched piperidines, which is crucial for pharmaceutical applications. acs.org
Table 2: Conditions for Catalytic Hydrogenation of Pyridine Derivatives
| Catalyst System | Hydrogen Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Rh/C | H₂ gas (100 psi) | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | High yield, standard conditions | chemicalbook.com |
| [RhCp*Cl₂]₂ / KI | Formic acid/triethylamine (B128534) | N-benzylpyridinium salts | Transfer hydrogenation | dicp.ac.cn |
| RuCl₃·xH₂O | Ammonia-borane (H₃N-BH₃) | Pyridines, Quinolines | Transfer hydrogenation | organic-chemistry.org |
| Carbon-supported Rhodium | Electrochemical (water) | Pyridine | Ambient temperature and pressure | nih.gov |
Reductive Amination: Reductive amination involves the formation of an imine or iminium ion followed by its reduction to an amine. This can be applied intramolecularly to form the piperidine ring. A powerful variant is the reductive transamination of pyridinium (B92312) salts, where a rhodium catalyst facilitates the replacement of the original nitrogen atom with an external amine, followed by reduction to the N-aryl piperidine. nih.govacs.org This method expands the synthetic utility beyond simple hydrogenation. nih.govacs.org Direct reductive amination of secondary amines like piperidine with aldehydes can also be achieved using reagents such as borane-pyridine complex, which serves as a less toxic alternative to sodium cyanoborohydride. tandfonline.com
Cyclization reactions of functionalized alkenes provide a direct route to the piperidine core, often with excellent control over stereochemistry.
Alkene Cyclization: Intramolecular hydroamination or carboamination of unactivated alkenes is a modern strategy for synthesizing nitrogen heterocycles. organic-chemistry.orgnih.gov For example, gold(I) complexes can catalyze the hydroamination of N-pentenyl ureas to form piperidines. organic-chemistry.org Similarly, copper(II) carboxylate can promote the intramolecular carboamination of δ-alkenyl N-arylsulfonamides, yielding functionalized piperidines. nih.gov Radical-mediated cyclizations of amino-aldehydes or 1,6-enynes also offer effective pathways to the piperidine skeleton. nih.gov
Oxidative Amination: In oxidative amination, a nitrogen atom is introduced into a molecule with a simultaneous oxidation step. Gold(I) or palladium catalysts can facilitate the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond while concurrently forming the N-heterocycle. nih.gov More recently, an oxidative ring expansion of cyclopentenones to pyridones has been developed, which proceeds through an in-situ silyl (B83357) enol ether formation followed by nitrogen atom insertion, offering a novel route to piperidine precursors. chemrxiv.org
Strategies for Incorporating the (4-Bromo-2-methylphenoxy)methyl Moiety
Once the 4-functionalized piperidine core is established (e.g., as 4-(hydroxymethyl)piperidine or 4-(halomethyl)piperidine), the final key step is the formation of the phenoxy ether linkage. Several reliable methods are available for this transformation.
The construction of the aryl-alkyl ether bond is a fundamental transformation in organic synthesis. The choice of method depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Williamson Ether Synthesis: This classical Sₙ2 reaction remains one of the most widely used methods for preparing ethers. wikipedia.org The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate. masterorganicchemistry.comjk-sci.com In the context of the target molecule, the sodium or potassium salt of 4-bromo-2-methylphenol would be reacted with a piperidine derivative containing a good leaving group, such as N-Boc-4-(chloromethyl)piperidine or N-Boc-4-(tosyloxymethyl)piperidine. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. jk-sci.com A strong base, such as sodium hydride (NaH), is used to deprotonate the phenol. masterorganicchemistry.com
Mitsunobu Reaction: The Mitsunobu reaction provides a mild alternative for forming ethers from an alcohol and an acidic pronucleophile (like a phenol) under neutral conditions. missouri.eduorganic-chemistry.org This reaction typically uses a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). byjus.comwikipedia.org The key advantage is the activation of the alcohol, allowing it to be displaced by the phenoxide. For this synthesis, 4-(hydroxymethyl)piperidine (likely with N-protection) would be reacted with 4-bromo-2-methylphenol in the presence of PPh₃ and DEAD. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in this specific side chain. organic-chemistry.org
Buchwald-Hartwig C-O Coupling: Modern organometallic chemistry offers powerful palladium-catalyzed cross-coupling reactions for C-O bond formation. wikipedia.org The Buchwald-Hartwig amination has been extended to the synthesis of aryl ethers, coupling aryl halides or triflates with alcohols. rsc.orgimperial.ac.uk This method is particularly valuable for constructing diaryl ethers but can also be applied to aryl-alkyl ethers. wikipedia.org The reaction would involve coupling 4-bromo-2-methylphenol with a protected 4-(hydroxymethyl)piperidine, using a palladium catalyst and a specialized phosphine ligand. While highly effective, this method is generally more complex and costly than the classical Williamson or Mitsunobu reactions for this specific type of linkage.
Table 3: Comparison of Key Phenoxy Ether Formation Methodologies
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH), Alkyl Halide | Polar aprotic solvent (DMF, THF) | Robust, high-yielding, uses common reagents. masterorganicchemistry.com | Requires strong base, not suitable for sensitive functional groups. jk-sci.com |
| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD or DIAD | Anhydrous THF, 0 °C to RT | Mild, neutral conditions, good for sensitive substrates. missouri.eduwikipedia.org | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification. organic-chemistry.org |
| Buchwald-Hartwig Coupling | Phenol, Aryl Halide, Pd Catalyst, Ligand, Base | Anhydrous solvent (e.g., Toluene) | Broad scope, high functional group tolerance. wikipedia.org | Requires expensive catalyst/ligand, sensitive to air/moisture. |
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. For bromophenyl-containing structures like the target compound, these reactions offer a direct route to introduce new functionalities by replacing the bromine atom.
The Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organic halide using a palladium catalyst, is a highly effective method for creating biaryl structures or for attaching alkyl or vinyl groups to an aromatic ring. gre.ac.uknih.gov This reaction is particularly relevant for the derivatization of bromophenyl-piperidine scaffolds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.gov
In the context of synthesizing analogs of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, the aryl bromide serves as a versatile handle. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were achieved using K₃PO₄ as a base in a 1,4-dioxane/water solvent system, demonstrating the feasibility of coupling complex brominated heterocycles. mdpi.com Similarly, research has shown the effective coupling of various aryl bromides and chlorides with arylboronic acids using low loadings of a Pd(OAc)₂ catalyst. rsc.org
The general applicability of this method allows for the synthesis of a diverse library of compounds from a common brominated precursor, as shown in the table below which summarizes typical conditions for Suzuki-Miyaura reactions involving aryl bromides.
| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |
| 4-Chloronitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (0.05 mol%) | Not Specified | Not Specified | 94% (GC Yield) | rsc.org |
| Aryl Bromides | Arylboronic Acids | Pd(OAc)₂ / bisimidazolium pincer ligands | Not Specified | Not Specified | High | nih.gov |
| 2-(2-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Not Specified | Not Specified | High | researchgate.net |
Stereoselective and Asymmetric Synthesis of Chiral 4-Substituted Piperidine Derivatives
While 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine itself is achiral, the synthesis of chiral piperidine derivatives is of paramount importance in drug discovery. The following sections discuss general strategies to access enantiomerically enriched piperidines, which could be adapted to create chiral analogs of the target compound.
A highly effective strategy for synthesizing chiral piperidines is the asymmetric hydrogenation or reduction of readily available pyridine precursors. To facilitate this reduction, pyridines are often quaternized to form pyridinium salts, which increases their reactivity.
Significant advances have been made using iridium and rhodium catalysts. For example, an iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been developed for the synthesis of α-(hetero)aryl piperidines. dicp.ac.cn Using an iridium catalyst with a P,N-ligand, MeO-BoQPhos, a wide array of 2-(hetero)arylpyridinium salts were reduced with exceptional levels of enantioselectivity, often achieving enantiomeric ratios (er) up to 99.3:0.7. dicp.ac.cn
Another powerful method involves a rhodium-catalyzed reductive transamination of pyridinium salts. This approach uses a chiral primary amine, which, under transfer hydrogenation conditions with formic acid, replaces the nitrogen atom of the pyridinium ring to induce chirality with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net This method is notable for its scalability and tolerance of various functional groups. dicp.ac.cnresearchgate.net
| Method | Substrate | Catalyst System | Key Features | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | α-(Hetero)aryl-N-benzylpyridinium salts | Iridium(I) with MeO-BoQPhos ligand | Atom-economical, direct C-H bond formation. | Up to 99.3:0.7 er | dicp.ac.cn |
| Reductive Transamination | 2-Substituted Pyridinium Salts | Rhodium-catalyzed transfer hydrogenation with a chiral primary amine | Overcomes shortcomings of traditional hydrogenation; introduces N-substituent directly. | High d.r. and e.r. | dicp.ac.cnresearchgate.net |
| Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Iridium(I) catalyst with P,N-ligand | Proceeds through an outer-sphere dissociative mechanism. | High | nih.gov |
Beyond the reduction of pyridinium salts, several other catalytic asymmetric methods have been developed to construct the piperidine ring with high stereocontrol. These methods often involve annulation or cycloaddition reactions.
One notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which furnishes a variety of functionalized piperidine derivatives. researchgate.netnih.gov The use of a C₂-symmetric chiral phosphepine as a catalyst enables this process to proceed with very good enantioselectivity. nih.gov
Another innovative strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. The key step involves an asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which demonstrates broad functional group tolerance and can be performed on a gram scale. acs.org
| Reaction Type | Reactants | Catalyst/Ligand | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| [4+2] Annulation | Imines + Allenes | Chiral Phosphepine | Functionalized Piperidines | High Enantioselectivity | researchgate.netnih.gov |
| Asymmetric Reductive Heck | Pyridine + Arylboronic Acids | Rhodium Catalyst | 3-Aryl-tetrahydropyridines | High Yield and Enantioselectivity | acs.org |
| Catalytic Asymmetric Deprotonation | N-Boc Pyrrolidine (B122466) + Aldehydes | (-)-Sparteine or (+)-Sparteine surrogate | β-Hydroxy Piperidines | High Stereoselectivity | acs.org |
Chiral Auxiliaries: A classic strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This approach has been successfully applied to piperidine synthesis. For example, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been used to achieve the stereoselective synthesis of 2-substituted dehydropiperidinones through a domino Mannich-Michael reaction. researchgate.net The auxiliary effectively controls the facial selectivity of nucleophilic additions, and subsequent transformations can yield a variety of stereodefined piperidine derivatives. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org
Chemo-enzymatic Routes: Combining the selectivity of enzymes with the efficiency of chemical synthesis offers a powerful and sustainable route to chiral molecules. nih.govacs.orgresearchgate.net A versatile chemo-enzymatic method for the asymmetric dearomatization of activated pyridines has been developed to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.orgresearchgate.net This strategy employs a one-pot cascade reaction involving an amine oxidase and an ene imine reductase (EneIRED). nih.gov The amine oxidase generates a dihydropyridinium intermediate in situ, which is then stereoselectively reduced by the EneIRED to yield the final chiral piperidine. nih.gov This method has been applied to the synthesis of key intermediates for several medicinally important compounds. acs.org
| Strategy | Methodology | Key Reagent/Enzyme | Key Features | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Domino Mannich-Michael Reaction | D-Arabinopyranosylamine | High diastereoselectivity; auxiliary is recoverable. | researchgate.net |
| Chiral Auxiliary | Asymmetric Alkylation/Aldol Reactions | Evans' Oxazolidinones, Camphorsultam | Reliable and versatile for setting stereocenters. | wikipedia.org |
| Chemo-enzymatic | Asymmetric Dearomatization of Pyridines | Amine Oxidase / Ene Imine Reductase (EneIRED) | One-pot cascade; sustainable (biocatalytic); high stereoselectivity. | nih.govacs.orgresearchgate.net |
Derivatization Strategies for Structural Diversification of the Compound
The structure of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine offers two primary sites for chemical modification to generate a library of analogs: the aryl bromide and the secondary amine of the piperidine ring.
Modification of the Aryl Bromide: The bromine atom is a key functional group for diversification via transition metal-catalyzed cross-coupling reactions. researchgate.net As detailed in section 2.3.2.1, the Suzuki-Miyaura reaction can be used to couple the aryl bromide with a wide variety of aryl, heteroaryl, or vinyl boronic acids, introducing significant structural diversity. researchgate.net Other cross-coupling reactions such as the Heck, Sonogashira, and Stille reactions also provide powerful avenues for derivatization, allowing for the formation of C-C bonds with alkenes, alkynes, and organostannanes, respectively. rsc.org These methods enable systematic exploration of the structure-activity relationship associated with the phenyl portion of the molecule.
Modification of the Piperidine Nitrogen: The secondary amine (N-H) of the piperidine ring is a nucleophilic center that can readily undergo a range of standard chemical transformations.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide variety of alkyl or benzyl (B1604629) substituents onto the nitrogen atom.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields N-acyl derivatives (amides), which can alter the electronic properties and hydrogen bonding capacity of the nitrogen.
N-Arylation: Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides, providing access to N-aryl piperidine derivatives.
Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates can generate N-substituted ureas and thioureas, which are common motifs in biologically active molecules. researchgate.net
The derivatization of organic acids with N-(4-aminophenyl)piperidine to enhance their detection in mass spectrometry highlights the utility of the piperidine moiety as a chemical tag, underscoring its reactivity and importance in chemical synthesis and analysis. rowan.edunsf.govnih.gov These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which are critical for optimizing its biological activity and pharmacokinetic profile.
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring in 4-[(4-bromo-2-methylphenoxy)methyl]piperidine is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation reactions. These modifications are fundamental in exploring the structure-activity relationships of this class of compounds.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be readily achieved through nucleophilic substitution reactions. This typically involves the reaction of the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. For less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be employed.
N-Acylation: Acyl groups can be introduced onto the piperidine nitrogen by reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, for instance, triethylamine or pyridine, to scavenge the acid byproduct. The choice of solvent is often an aprotic one, like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). N-acylation is a robust and high-yielding reaction that provides access to a wide array of amide derivatives.
N-Arylation: The formation of a carbon-nitrogen bond between the piperidine and an aromatic ring is most effectively accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the piperidine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of the ligand and base is critical for the success of the reaction and depends on the nature of the aryl coupling partner. This methodology allows for the synthesis of a broad range of N-arylpiperidine derivatives.
Table 1: Representative Conditions for Functionalization of the Piperidine Nitrogen
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃, DMF, 25-80 °C | N-Alkylpiperidine |
| N-Acylation | Acyl chloride (e.g., R-COCl), Et₃N, CH₂Cl₂, 0-25 °C | N-Acylpiperidine (Amide) |
| N-Arylation | Aryl halide (e.g., Ar-Br), Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu), toluene, 80-110 °C | N-Arylpiperidine |
Modification of the Phenoxy Ring and Alkyl Linker
The 4-bromo-2-methylphenoxy moiety of the molecule offers several sites for further chemical modification, enabling the synthesis of a diverse library of analogs. Key transformations include palladium-catalyzed cross-coupling reactions at the bromine-substituted position and potential modifications of the methyl group and the ether linkage.
Modification of the Phenoxy Ring: The bromine atom on the phenoxy ring is a prime site for derivatization via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This versatile reaction tolerates a wide range of functional groups and provides access to biaryl and aryl-heteroaryl structures. organic-chemistry.org
Buchwald-Hartwig Amination: Similar to the N-arylation of the piperidine, the aryl bromide can undergo coupling with a variety of primary or secondary amines to form substituted aniline derivatives.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives.
Heck Coupling: The aryl bromide can be coupled with an alkene to form a new carbon-carbon bond, resulting in the formation of substituted stilbene-like structures.
These cross-coupling reactions significantly expand the chemical space accessible from the 4-[(4-bromo-2-methylphenoxy)methyl]piperidine scaffold.
Modification of the Alkyl Linker: The methylene group connecting the phenoxy ring to the piperidine is generally stable. However, under specific and often harsh conditions, cleavage of the ether linkage could be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would yield the corresponding phenol and a 4-(hydroxymethyl)piperidine derivative, which could then be used to introduce alternative linkers or functional groups. However, such transformations might lack selectivity given the presence of other potentially reactive sites in the molecule.
Table 2: Potential Cross-Coupling Reactions on the Phenoxy Ring
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 4-[(4-Aryl-2-methylphenoxy)methyl]piperidine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, phosphine ligand, base | 4-[(4-Amino-2-methylphenoxy)methyl]piperidine |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd/Cu catalyst, base | 4-[(4-Alkynyl-2-methylphenoxy)methyl]piperidine |
| Heck | Alkene (CH₂=CHR) | Pd catalyst, base | 4-[(4-Alkenyl-2-methylphenoxy)methyl]piperidine |
Pharmacological and Biological Research Perspectives on 4 4 Bromo 2 Methylphenoxy Methyl Piperidine
Investigation of Receptor Binding and Functional Modulation Assays
There is no available information on the investigation of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine" in receptor binding and functional modulation assays.
G-Protein Coupled Receptors (GPCRs) as Potential Targets (e.g., Histamine (B1213489) H3 Receptor, Melanocortin-4 Receptor, Opioid Receptors)
No studies were found that specifically examined the binding or functional modulation of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine" on the Histamine H3, Melanocortin-4, or Opioid receptors.
Enzyme Inhibition Studies (e.g., Farnesyl-Protein Transferase, Acetylcholinesterase, IKKb, ALK, ROS1, Carbonic Anhydrase)
There is no published data on the inhibitory activity of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine" against Farnesyl-Protein Transferase, Acetylcholinesterase, IKKb, ALK, ROS1, or Carbonic Anhydrase.
Ion Channel Modulation (e.g., Voltage-Gated Ion Channels)
Research on the modulatory effects of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine" on voltage-gated ion channels has not been reported in the scientific literature.
Broader Spectrum of Investigated Biological Activities in Piperidine (B6355638) Derivatives
While piperidine derivatives, as a class, have been investigated for a wide range of biological activities, no studies were identified that specifically report on the activities of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine."
Antimicrobial Investigations (e.g., Antibacterial, Antifungal)
There are no specific studies detailing the antibacterial or antifungal properties of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine."
Anti-parasitic Activity (e.g., Trypanosoma cruzi)
No research was found that investigates the anti-parasitic activity of "4-[(4-Bromo-2-methylphenoxy)methyl]piperidine" against Trypanosoma cruzi or other parasites.
Research in Central Nervous System (CNS) Related Disorders (Conceptual Framework)
The piperidine ring is a common feature in many CNS-active drugs. ijnrd.org A conceptual framework for investigating 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine in the context of CNS disorders could be based on its potential to modulate neurotransmitter systems.
Potential Research Targets and Mechanisms:
Neurotransmitter Reuptake Inhibition: Many antidepressant and anxiolytic drugs function by inhibiting the reuptake of neurotransmitters such as serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET). mdpi.com Research could explore whether 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine or its analogues can bind to and inhibit these transporter proteins, thereby increasing synaptic availability of these key neurotransmitters. mdpi.com
Receptor Modulation: Piperidine derivatives have been shown to interact with a variety of CNS receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain and psychiatric disorders. researchgate.net A research program could assess the binding affinity and functional activity of the target compound at a panel of CNS receptors to identify potential therapeutic targets.
A hypothetical research pathway for CNS-related disorders is outlined below:
| Research Phase | Objective | Key Methodologies |
| Initial Screening | To determine the binding profile of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine across a range of CNS targets. | Radioligand binding assays for various neurotransmitter receptors and transporters. |
| Functional Assays | To characterize the functional activity (agonist, antagonist, etc.) at identified targets. | In vitro cell-based assays measuring second messenger signaling or ion channel activity. |
| In Vivo Models | To assess the behavioral effects in animal models of CNS disorders (e.g., depression, anxiety). | Forced swim test, tail suspension test, elevated plus maze. |
Antitumor and Anticancer Research (Conceptual Framework)
The piperidine scaffold is present in a number of compounds investigated for their anticancer properties. frontiersin.org The conceptual framework for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine in this area would focus on its potential to interfere with cancer cell proliferation and survival.
Potential Anticancer Mechanisms:
Tubulin Polymerization Inhibition: Some piperidine derivatives have been shown to act as anti-tubulin agents, disrupting microtubule dynamics, which is crucial for cell division. nih.gov This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov Research could investigate if 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine binds to the colchicine (B1669291) binding site on tubulin and inhibits its polymerization. nih.gov
Induction of Apoptosis: Piperidine-containing compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases. frontiersin.orgmdpi.com
Signaling Pathway Modulation: Key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt and NF-κB, could be potential targets. frontiersin.org Studies could explore the effect of the compound on the phosphorylation status and activity of key proteins in these pathways.
A conceptual approach to evaluating antitumor potential is summarized in the following table:
| Research Area | Potential Mechanism of Action | Experimental Approach |
| Cytotoxicity | General toxicity to cancer cells. | MTT or other viability assays on a panel of cancer cell lines (e.g., A549, HCT-116, MCF-7). nih.gov |
| Cell Cycle Analysis | Interference with cell division. | Flow cytometry to determine the distribution of cells in different phases of the cell cycle. nih.gov |
| Apoptosis Induction | Triggering programmed cell death. | Annexin V/PI staining, caspase activity assays. |
| Tubulin Polymerization | Disruption of microtubule formation. | In vitro tubulin polymerization assays. nih.gov |
Analgesic Mechanisms (Conceptual Framework)
Piperidine derivatives are well-represented among analgesic compounds, most notably the opioids. acs.orgresearchgate.net A conceptual framework for the analgesic potential of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine would likely focus on its interaction with pain-modulating pathways.
Potential Analgesic Targets:
Opioid Receptor Interaction: The structural features of the compound could allow it to bind to one or more opioid receptor subtypes (μ, δ, κ). nih.gov Docking studies and binding assays could be employed to investigate this possibility. nih.gov
Modulation of Other Pain-Related Receptors: Research into piperidine-based compounds has identified non-opioid targets for analgesia, such as the histamine H3 and sigma-1 receptors, which are involved in neuropathic pain. researchgate.net
Inhibition of Prostaglandin (B15479496) Pathways: Some piperidine derivatives may exert analgesic effects by inhibiting downstream signaling pathways of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov
A conceptual framework for investigating analgesic properties is outlined below:
| Target Class | Potential Mechanism | Investigative Techniques |
| Opioid Receptors | Agonism or allosteric modulation. | Competitive binding assays with known opioid ligands; molecular docking studies. nih.gov |
| Non-Opioid Receptors | Modulation of histamine H3 or sigma-1 receptors. | In vitro functional assays on cells expressing these receptors. researchgate.net |
| Inflammatory Mediators | Inhibition of prostaglandin or thromboxane (B8750289) A2 pathways. | Ex vivo models using platelets or other relevant cell types. nih.gov |
Antiplatelet Mechanisms (Conceptual Framework)
Certain piperidine derivatives have been shown to possess antiplatelet activity, which is crucial in the prevention of thrombosis. nih.govnih.govnih.gov A conceptual framework for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine in this area would center on its ability to interfere with platelet aggregation.
Potential Antiplatelet Mechanisms:
Inhibition of Platelet Aggregation Factors: The compound could inhibit platelet aggregation induced by various agents such as collagen, arachidonic acid (AA), or platelet-activating factor (PAF). nih.govnih.gov
Interference with Signaling Pathways: Carbamoyl piperidine derivatives have been identified as potent anti-platelet aggregation agents, suggesting that the piperidine structure can be tailored to interfere with intracellular signaling cascades that lead to platelet activation. ijnrd.orgresearchgate.net
Prostaglandin and Thromboxane Pathway Inhibition: The compound could potentially block the effects of prostaglandins and thromboxane A2, which are key mediators in platelet aggregation. nih.gov
A conceptual research plan for antiplatelet activity is as follows:
| Research Focus | Potential Action | Method of Investigation |
| Platelet Aggregation | Inhibition of agonist-induced platelet aggregation. | Ex vivo platelet aggregometry using human or animal platelet-rich plasma. nih.govresearchgate.net |
| Thrombus Formation | Reduction of thrombus formation in vivo. | Animal models of thrombosis. nih.gov |
| Mechanism of Action | Elucidation of the molecular target. | Assays for specific enzymes or receptors in the platelet activation pathway. |
Computational Chemistry and in Silico Modeling for 4 4 Bromo 2 Methylphenoxy Methyl Piperidine
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interactions between a ligand, such as 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, and its target protein at the atomic level. The primary goal of molecular docking is to identify the correct binding pose of the ligand and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. nih.govresearchgate.net
In a typical molecular docking workflow, the three-dimensional structures of both the ligand and the protein are required. The ligand's conformational flexibility is often explored, while the protein is usually kept rigid, although more advanced methods allow for protein flexibility. The process involves sampling a large number of possible orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses. nih.gov A more negative binding free energy or docking score generally indicates a more stable and favorable interaction. nih.govbiorxiv.org
For piperidine (B6355638) derivatives, molecular docking studies have been crucial in elucidating their binding modes with various receptors. For instance, studies on N-functionalized piperidine derivatives have predicted their binding modes within the active site of the dopamine (B1211576) D2 receptor. sciengpub.irrsc.org Similarly, other piperidine series have been docked against the µ-opioid receptor to understand their analgesic potential, revealing key interactions with specific amino acid residues like Q124, D147, and W318. nih.gov
While specific docking studies for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine are not extensively documented in publicly available literature, hypothetical docking scenarios can be constructed based on its structural similarity to known receptor ligands. The binding interactions would likely involve hydrogen bonds with the piperidine nitrogen and hydrophobic interactions involving the bromomethylphenoxy group. The table below illustrates a hypothetical docking result against a generic receptor active site, showcasing the types of interactions and energies that would be analyzed.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger binding interaction. researchgate.net |
| Hydrogen Bonds | 2 | Formed between the piperidine nitrogen and receptor residues. |
| Hydrophobic Interactions | 5 | Involving the aromatic ring and methyl/bromo groups with nonpolar residues. |
| Interacting Residues | Tyr100, Phe250, Asp120 | Key amino acids in the hypothetical binding pocket. |
This table represents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com
The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model using statistical methods like multiple linear regression or machine learning, and finally, validating the model's predictive power. nih.gov
For piperidine and its derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antihistamine and antibradykinin effects. nih.gov These studies often reveal that electrostatic and steric factors are crucial for the observed antagonistic effects. nih.gov
A QSAR study on 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine would involve synthesizing a series of analogs with variations in the substituent groups on the phenoxy and piperidine rings. The biological activity of these compounds would be determined, and molecular descriptors such as lipophilicity (LogP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) would be calculated.
The resulting QSAR equation might take the following general form:
log(1/C) = a(LogP) - b(Steric_Parameter) + c(Electronic_Parameter) + d
Where C is the concentration required for a specific biological effect, and a, b, c, and d are coefficients determined by the regression analysis. The table below shows hypothetical descriptors and their contribution to the activity of a series of analogs.
| Descriptor | Coefficient | Significance (p-value) | Interpretation |
| LogP (Lipophilicity) | 0.45 | < 0.05 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.12 | < 0.05 | Increased size is negatively correlated with activity. |
| Dipole Moment | 0.23 | > 0.05 | Not a statistically significant contributor to the model. |
This table represents hypothetical data for illustrative purposes.
Conformational Analysis and Molecular Dynamics (MD) Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For a flexible molecule like 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, understanding its preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org
Molecular Dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the fluctuations and conformational changes of a molecule in its environment (e.g., in a solvent or bound to a protein). nih.gov This allows for the exploration of the conformational landscape and the identification of stable and low-energy conformers. rsc.org
For substituted piperidines, studies have shown that the conformational preferences can be influenced by the nature and position of the substituents. nih.gov For instance, the presence of polar substituents can lead to a stabilization of the axial conformer upon protonation due to electrostatic interactions. nih.gov MD simulations can also reveal the stability of ligand-protein complexes, showing how the ligand and protein adapt to each other over the simulation time. rsc.org
An MD simulation of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine would likely show the piperidine ring predominantly in a chair conformation. The simulation could also explore the rotational freedom of the bond connecting the piperidine ring to the phenoxymethyl (B101242) group, identifying the most probable orientations of this side chain.
| Conformational State | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (degrees) |
| Chair (Equatorial) | 0.0 | 95 | 180 |
| Chair (Axial) | 2.5 | 4 | 60 |
| Twist-Boat | 5.0 | 1 | N/A |
This table represents hypothetical data for illustrative purposes based on general knowledge of piperidine conformational analysis.
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)
Electronic structure calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the distribution of electrons in a molecule. irjweb.comimist.ma This information is critical for understanding a molecule's reactivity, stability, and spectroscopic properties.
A key output of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. irjweb.comnih.gov
For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, DFT calculations could be used to optimize its geometry and calculate various electronic properties. researchgate.net The HOMO-LUMO analysis would help in identifying the regions of the molecule that are most likely to be involved in chemical reactions or interactions with a biological target. The electron-rich oxygen and nitrogen atoms, as well as the aromatic ring, would likely contribute significantly to the HOMO, while the LUMO might be distributed over the aromatic system.
| Parameter | Energy (eV) | Interpretation |
| HOMO Energy | -6.5 | Indicates the electron-donating capacity. irjweb.com |
| LUMO Energy | -1.2 | Indicates the electron-accepting capacity. irjweb.com |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher stability and lower reactivity. nih.govscribd.com |
| Dipole Moment (Debye) | 2.8 | Quantifies the overall polarity of the molecule. |
This table represents hypothetical data for illustrative purposes.
Activity Prediction Algorithms (e.g., PASS, SwissTargetPrediction)
Activity prediction algorithms are in silico tools that predict the likely biological activities of a compound based on its chemical structure. These tools utilize large databases of known bioactive molecules to build models that correlate structural features with specific biological effects.
PASS (Prediction of Activity Spectra for Substances) is a tool that predicts a wide range of biological activities for a given structure. The output is a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi).
SwissTargetPrediction is another web-based tool that predicts the most probable protein targets of a small molecule. It operates on the principle of chemical similarity, suggesting that similar molecules are likely to bind to similar proteins.
For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, these algorithms could provide initial hypotheses about its pharmacological profile. A PASS prediction might suggest activities such as a CNS depressant, an anticonvulsant, or an anti-inflammatory agent, based on the activities of structurally similar compounds in its database. SwissTargetPrediction might identify potential targets such as dopamine receptors, serotonin (B10506) transporters, or sigma receptors, which are common targets for piperidine-containing compounds.
| Predicted Activity/Target | Prediction Tool | Probability/Score | Potential Implication |
| Sigma-1 Receptor Agonist | SwissTargetPrediction | High | Potential for treating neurological disorders. |
| Dopamine D2 Receptor Antagonist | SwissTargetPrediction | Moderate | Potential antipsychotic effects. |
| Anticonvulsant | PASS | Pa > 0.7 | Potential for epilepsy treatment. |
| Anti-inflammatory | PASS | Pa > 0.6 | Potential for treating inflammatory conditions. |
This table represents hypothetical data for illustrative purposes.
Virtual Screening and Computational Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.ir This process can significantly reduce the number of compounds that need to be synthesized and tested in the lab. researchgate.net
Once a "hit" compound like 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine is identified, computational lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. oncodesign-services.comnih.gov This involves making systematic modifications to the lead structure and using computational tools to predict the impact of these changes. nih.govrsc.org
For example, the bromine atom on the phenoxy ring could be replaced with other halogens or small alkyl groups to probe the effect on binding affinity. Similarly, the methyl group could be moved to different positions on the ring or replaced with other substituents. The piperidine ring could also be modified, for instance, by adding substituents or altering its stereochemistry. For each proposed modification, techniques like molecular docking and QSAR can be used to predict the resulting change in activity, guiding the synthesis of the most promising analogs.
| Modification Strategy | Rationale | Predicted Outcome | Computational Tool Used |
| Replace Bromine with Chlorine | To improve metabolic stability. | Slightly lower binding affinity but better pharmacokinetic profile. | Molecular Docking, ADME Prediction |
| Add a hydroxyl group to the phenoxy ring | To introduce a new hydrogen bond donor. | Increased binding affinity. | Molecular Docking |
| Change piperidine to a pyrrolidine (B122466) ring | To alter the core scaffold and explore new interactions. | Potentially different target selectivity. | Virtual Screening, Molecular Docking |
This table represents hypothetical data for illustrative purposes.
Metabolic Pathway Elucidation of 4 4 Bromo 2 Methylphenoxy Methyl Piperidine in Vitro Studies
Methodologies for In Vitro Metabolic Profiling (e.g., Hepatocyte Incubation)
The gold standard for in vitro assessment of a compound's metabolic stability and metabolite profile involves the use of primary hepatocytes. youtube.com These cells contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, offering a close representation of the metabolic activities of the liver. europa.eu
The general methodology for hepatocyte incubation studies is as follows:
Cell Preparation: Cryopreserved primary hepatocytes from relevant species (e.g., human, rat, mouse) are thawed and prepared in a suspension with a specific cell density, typically around 0.5 to 1 million viable cells/mL. nih.gov
Incubation: The compound, 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, is added to the hepatocyte suspension in a suitable incubation medium at a predetermined concentration. thermofisher.com The mixture is then incubated at 37°C, often in multi-well plates on a rocking or orbital shaker to ensure adequate mixing and aeration. youtube.comthermofisher.com
Time Points: Samples are collected at various time points (e.g., 0, 10, 30, 60, 120 minutes or longer for low-turnover compounds) to monitor the disappearance of the parent compound and the formation of metabolites. nih.govthermofisher.com
Reaction Termination: The metabolic reactions are stopped at each time point by adding a quenching solution, such as cold acetonitrile (B52724). youtube.com This process also serves to precipitate proteins and lyse the cells.
Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed using advanced analytical techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the parent compound and its metabolites. nih.gov
This methodology allows for the determination of intrinsic clearance and the structural elucidation of metabolites formed through various biotransformation reactions. youtube.comnih.gov
Identification of Phase I Metabolic Transformations
Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. upol.cz For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, several Phase I pathways are plausible, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.
Oxidative deamination can be a metabolic route for compounds containing amine functionalities. This process involves the oxidation of the carbon-nitrogen bond, leading to the cleavage of the amine group. For the piperidine (B6355638) ring, this could theoretically lead to ring opening and the formation of an aldehyde, which can be further oxidized to a carboxylic acid. This pathway often begins with hydroxylation at the carbon atom alpha to the nitrogen.
Table 1: Potential Metabolites from Oxidative Deamination
| Proposed Metabolite ID | Metabolic Transformation | Site of Modification |
|---|---|---|
| M1 | α-C-Hydroxylation | Carbon adjacent to piperidine nitrogen |
| M2 | Piperidine Ring Opening | Piperidine Ring |
Hydroxylation is one of the most common Phase I metabolic reactions. For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, several sites are susceptible to hydroxylation:
Phenoxy Ring: The aromatic phenoxy ring can be hydroxylated, likely at positions ortho or meta to the existing substituents.
Alkyl Linker: The methylene (B1212753) (-CH2-) bridge connecting the phenoxy and piperidine moieties can be hydroxylated.
Piperidine Ring: The saturated piperidine ring can undergo hydroxylation at various carbon atoms. researchgate.net
Methyl Group: The methyl group on the phenoxy ring can be hydroxylated to form a primary alcohol. nih.gov
The identification of multiple monohydroxylated isomers is common in such metabolic studies. nih.gov
Table 2: Potential Metabolites from Hydroxylation Reactions
| Proposed Metabolite ID | Metabolic Transformation | Site of Modification |
|---|---|---|
| M4 | Aromatic Hydroxylation | Phenoxy Ring |
| M5 | Alkyl Hydroxylation | Methylene Linker |
| M6 | Alicyclic Hydroxylation | Piperidine Ring (e.g., C-3 or C-4) |
N-dealkylation is a crucial metabolic pathway for xenobiotics containing secondary or tertiary amine groups. mdpi.com This reaction involves the cleavage of a carbon-nitrogen bond, catalyzed by CYP450 enzymes. semanticscholar.org The process typically starts with the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. semanticscholar.org This intermediate then spontaneously breaks down to yield a dealkylated amine and a corresponding aldehyde or ketone. While the piperidine nitrogen in the parent compound is a secondary amine, this specific structure does not have a simple N-alkyl group to be removed. Instead, oxidative cleavage of the piperidine ring itself, as mentioned in section 6.2.1, is a more probable transformation. However, if the piperidine nitrogen were to be involved in a theoretical cleavage, it would lead to the opening of the ring structure.
Further oxidation of primary alcohol metabolites can lead to the formation of carboxylic acids. nih.gov A potential major pathway for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine involves the initial hydroxylation of the methyl group on the phenoxy ring (forming metabolite M7), followed by its oxidation to an aldehyde and then to a carboxylic acid. Additionally, ring-opened metabolites resulting from oxidative deamination can also be oxidized to form carboxylic acid derivatives. springermedizin.de
Table 3: Potential Metabolites from Oxidation to Carboxylic Acid
| Proposed Metabolite ID | Metabolic Transformation | Precursor Metabolite |
|---|---|---|
| M8 | Oxidation of Primary Alcohol | M7 (Methyl-hydroxylated metabolite) |
Identification of Phase II Metabolic Transformations (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. upol.cz The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz
Hydroxylated metabolites (M4, M5, M6, M7) generated during Phase I are prime candidates for glucuronidation. The hydroxyl group provides a site for the attachment of a glucuronic acid moiety, forming a glucuronide conjugate.
Table 4: Potential Metabolites from Phase II Glucuronidation
| Proposed Metabolite ID | Metabolic Transformation | Precursor Metabolite |
|---|---|---|
| M10 | O-Glucuronidation | M4 (Aromatic Hydroxylation) |
| M11 | O-Glucuronidation | M5 (Alkyl Hydroxylation) |
| M12 | O-Glucuronidation | M6 (Alicyclic Hydroxylation) |
Comparative In Vitro Metabolism Across Different Biological Systems
The in vitro metabolism of Atomoxetine has been systematically investigated across different species using various biological systems, most notably liver microsomes from humans (HLM), mice (MLM), and rats (RLM). nih.gov These studies are crucial for understanding species-specific differences in metabolic pathways, which can influence the efficacy and safety profile of a drug. Such comparative analyses help in the selection of appropriate animal models for preclinical toxicology studies that are predictive of human metabolism. nih.gov
Research has identified a total of 31 metabolites and adducts of Atomoxetine in liver microsomes and in vivo mouse models, with 16 of these being novel discoveries. nih.gov The primary metabolic routes for Atomoxetine include aromatic ring-hydroxylation, benzylic oxidation, and N-demethylation. nih.govnih.govnih.gov The formation of its main oxidative metabolite, 4-hydroxyatomoxetine, is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govclinpgx.org
Significant species-dependent differences in the metabolic profile of Atomoxetine have been observed in in vitro systems. For instance, the formation of aldehyde metabolites was found to be less prominent in human liver microsomes compared to those from mice and rats. nih.gov Conversely, N-demethylation and the formation of certain hydroxylated metabolites show variability across the species tested.
The following tables summarize the relative abundance of key Atomoxetine metabolites observed in human, mouse, and rat liver microsomes. This data highlights the quantitative and, in some cases, qualitative differences in metabolism across these species.
Table 1: Relative Abundance of Major Atomoxetine Metabolites in Liver Microsomes
| Metabolite | Proposed Biotransformation | Relative Abundance in HLM (%) | Relative Abundance in MLM (%) | Relative Abundance in RLM (%) |
| M1 | 4-Hydroxyatomoxetine | Major | Major | Major |
| M2 | N-Desmethylatomoxetine | Minor | Minor | Minor |
| M3 | 2-Hydroxymethylatomoxetine | Minor | Minor | Not Reported |
| M4 | Atomoxetine Hydroxylamine | Minor | Minor | Minor |
| M14/M15 | Cyclization Metabolites | Present | Present | Present |
| M20 | Detoluene-ATX | Present | More Abundant | Present |
| M30/M31 | Aldehyde Metabolites | Less Formed | More Formed | More Formed |
Data is synthesized from qualitative and quantitative descriptions in the cited literature. nih.gov Exact percentages may vary between studies.
Table 2: Key Metabolic Pathways of Atomoxetine and Species Differences
| Metabolic Pathway | Primary Enzyme(s) | Human (HLM) | Mouse (MLM) | Rat (RLM) |
| Aromatic Hydroxylation | CYP2D6 | Major Pathway | Major Pathway | Major Pathway |
| N-Demethylation | CYP2C19 | Minor Pathway | Minor Pathway | Minor Pathway |
| Aldehyde Formation | CYP2C8, CYP2B6 | Less Significant | Significant | Significant |
| Cyclization | CYP2D6 | Present | Present | Present |
| Detoluene Formation | CYP2D6 | Present | Present | Present |
| Hydroxylamine Formation | CYP3A4, CYP2B6 | Present | Present | Present |
This table provides a summary of the key metabolic pathways and the primary enzymes involved, highlighting the observed species differences in vitro. nih.gov
The biotransformation of Atomoxetine is broadly similar in rats and dogs, involving aromatic ring hydroxylation, N-demethylation, and for rats, benzylic oxidation. nih.gov The principal oxidative metabolite across species is 4-hydroxyatomoxetine, which is further conjugated to form O-glucuronide and, in dogs, O-sulfate metabolites. nih.gov Despite these similarities in the metabolic pathways, significant differences in first-pass metabolism and systemic exposure to Atomoxetine and its metabolites exist between species. nih.gov
These in vitro comparative studies are instrumental in elucidating the metabolic fate of drugs like Atomoxetine. The observed differences underscore the importance of selecting relevant preclinical species and aid in the interpretation of toxicology data in the context of human drug safety assessment. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification of 4 4 Bromo 2 Methylphenoxy Methyl Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, offering detailed insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine provides a distinct fingerprint of its structure. The chemical shifts, splitting patterns (multiplicity), and integration of the signals correspond to the different types of protons in the molecule.
Aromatic Protons: The protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern (bromo and methyl groups) influences the exact chemical shifts and coupling constants, leading to a specific splitting pattern.
Piperidine (B6355638) Protons: The protons on the piperidine ring exhibit complex signals in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom are typically found in the range of δ 2.5-3.5 ppm, while the other ring protons are observed at higher field strengths.
Methylene (B1212753) Bridge Protons: The protons of the -CH₂- group connecting the phenoxy and piperidine moieties are expected to resonate as a doublet, influenced by the adjacent chiral center on the piperidine ring.
Methyl Protons: The methyl group attached to the benzene ring will present as a singlet in the aromatic region, typically around δ 2.2-2.5 ppm.
| Proton Assignment | Reported Chemical Shift (δ ppm) | Multiplicity |
| Aromatic (CH) | 7.28 | d |
| Aromatic (CH) | 7.15 | dd |
| Aromatic (CH) | 6.75 | d |
| O-CH₂ | 3.80 | d |
| Piperidine (CH) | 3.10 | m |
| Piperidine (CH₂) | 2.95 | m |
| Piperidine (CH₂) | 2.05 | m |
| Piperidine (CH₂) | 1.80 | m |
| Piperidine (CH₂) | 1.35 | m |
| Ar-CH₃ | 2.20 | s |
| Note: This data is based on reported values for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine. The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the δ 110-160 ppm range. The carbon atom attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the oxygen (C-O) will be significantly downfield.
Piperidine Carbons: The carbons of the piperidine ring generally appear in the δ 20-60 ppm region. The carbons adjacent to the nitrogen will be the most downfield within this group.
Methylene Bridge Carbon: The carbon of the -CH₂- linker will have a characteristic shift in the δ 60-70 ppm range.
Methyl Carbon: The methyl carbon will produce a signal at a high field, typically around δ 15-25 ppm.
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| Aromatic (C-O) | 155-160 |
| Aromatic (C-Br) | 110-115 |
| Aromatic (C-CH₃) | 125-130 |
| Aromatic (CH) | 115-135 |
| O-CH₂ | 65-75 |
| Piperidine (C-4) | 35-45 |
| Piperidine (C-3, C-5) | 25-35 |
| Piperidine (C-2, C-6) | 40-50 |
| Ar-CH₃ | 15-20 |
| Note: This is a table of expected chemical shift ranges based on typical values for similar structures, as specific experimental data for this compound is not widely available. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine (C₁₃H₁₈BrNO), HRMS provides an unambiguous confirmation of its identity. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (with ⁷⁹Br) | 299.0648 | 299.06 |
| [M+H]⁺ (with ⁸¹Br) | 301.0628 | 301.06 |
| Note: The observed m/z values are from low-resolution mass spectrometry data. HRMS would provide these values to a higher number of decimal places. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine would exhibit characteristic absorption bands corresponding to its structural features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C-O (Ether) | Stretch | 1200-1250 (asymmetric), 1000-1050 (symmetric) |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-N (Piperidine) | Stretch | 1000-1250 |
| C-Br | Stretch | 500-600 |
| Note: This table presents expected wavenumber ranges for the functional groups present in the molecule based on established IR correlation tables. |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration and conformation of the molecule in the solid state. For 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, which contains a stereocenter at the 4-position of the piperidine ring, X-ray crystallography could be used to unequivocally establish its stereochemistry. The analysis would reveal the chair conformation of the piperidine ring and the spatial arrangement of the bromomethylphenoxy group relative to the ring. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguous structural determination.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of pharmaceutical compounds. A well-developed HPLC method can separate 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine from starting materials, by-products, and degradation products.
A typical reversed-phase HPLC method would be employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The use of advanced detectors, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), enhances the analytical capabilities. A DAD can provide spectral information for peak identification and purity assessment, while an MS detector offers high sensitivity and selectivity, enabling the identification of co-eluting impurities.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Note: This is a representative HPLC method based on common practices for the analysis of similar piperidine derivatives. Method optimization would be required for this specific compound. |
This robust analytical methodology, combining various spectroscopic and chromatographic techniques, ensures a thorough understanding of the chemical properties of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, which is crucial for its development and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Specificity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it exceptionally suitable for the analysis of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, particularly for trace-level detection in complex matrices.
The inherent volatility of many piperidine derivatives allows for their direct analysis by GC-MS. The presence of the brominated phenoxy group in the target molecule further enhances its suitability for sensitive detection using detectors like an electron capture detector (ECD) or a mass spectrometer. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode significantly improves sensitivity and selectivity by focusing on characteristic ions of the analyte.
Key to a successful GC-MS method is the optimization of chromatographic conditions to ensure efficient separation from potential impurities and matrix components. The choice of the capillary column is critical; a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, often provides a good balance of selectivity for a broad range of compounds.
Illustrative GC-MS Parameters for Analogous Brominated Aromatic Compounds:
| Parameter | Illustrative Value |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM |
Table 1: Representative GC-MS conditions for the analysis of compounds structurally similar to 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine.
For trace analysis, the detection limits can be pushed into the picogram range by employing techniques such as large volume injection (LVI) and optimizing the MS detector parameters. The specificity of GC-MS is further enhanced by the characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio), which provides a distinct signature in the mass spectrum of the molecule and its fragments, aiding in confident identification.
Chiral Chromatography for Enantiomeric Purity and Separation
The presence of a stereocenter in many piperidine derivatives necessitates the use of chiral chromatography to separate and quantify the enantiomers. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, establishing the enantiomeric purity of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine would be a critical aspect of its analytical characterization.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation. The choice of the CSP is crucial and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds.
The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers, allowing for their separation and quantification.
Illustrative Chiral HPLC Conditions for Piperidine Derivatives:
| Parameter | Illustrative Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (B46881) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 2: Representative chiral HPLC conditions for the enantiomeric separation of piperidine-containing compounds.
The resolution of the enantiomers is a key performance indicator of a chiral separation method. Factors such as the composition of the mobile phase, the presence of additives (like diethylamine for basic compounds), flow rate, and column temperature are optimized to achieve baseline separation.
Derivatization Techniques for Enhanced Analytical Detection and Resolution
Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a particular analytical technique. For the analysis of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine by GC-MS, derivatization of the secondary amine in the piperidine ring can be beneficial.
While the underivatized compound may be sufficiently volatile for GC analysis, derivatization can improve chromatographic peak shape, enhance thermal stability, and increase sensitivity. The secondary amine group (-NH) in the piperidine ring is a site for potential interaction with active sites in the GC column, which can lead to peak tailing. Converting this polar group to a less polar derivative mitigates these interactions.
Common derivatization reactions for secondary amines include acylation and silylation. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a fluorinated acyl group, which significantly enhances the response of an electron capture detector (ECD) and can produce characteristic fragment ions in the mass spectrum.
Common Derivatization Reactions for Secondary Amines:
| Derivatizing Reagent | Derivative Formed | Key Advantages |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl derivative | Improves volatility, enhances ECD response. |
| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl derivative | Excellent for trace analysis with ECD. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. |
Table 3: Overview of common derivatization reagents and their applications for secondary amines.
The derivatization procedure typically involves reacting the sample with the derivatizing reagent in a suitable solvent at an elevated temperature to ensure the reaction goes to completion. After the reaction, the excess reagent and by-products are often removed before analysis. The choice of derivatization reagent and reaction conditions must be carefully optimized to achieve a complete and reproducible derivatization without the formation of unwanted side products.
Future Directions and Emerging Research Gaps for 4 4 Bromo 2 Methylphenoxy Methyl Piperidine
Exploration of Unconventional Synthetic Avenues for Enhanced Scalability and Sustainability
The development of novel and efficient synthetic routes for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine is a critical first step. While standard synthetic methodologies can likely produce the compound on a laboratory scale, a forward-looking approach should prioritize scalability and sustainability. This involves exploring innovative chemical reactions and processes that are not only efficient in terms of yield and purity but also environmentally conscious. The principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, should be central to this endeavor. Furthermore, the development of a scalable synthesis process is a prerequisite for producing the quantities of the compound necessary for extensive biological and preclinical evaluation.
Identification of Novel Biological Targets and Uncharted Therapeutic Applications
A significant research gap exists regarding the biological effects of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine. High-throughput screening (HTS) campaigns against a diverse array of biological targets, including receptors, enzymes, and ion channels, could uncover previously unknown pharmacological activities. Given the structural motifs present in the molecule—a substituted phenoxy ring linked to a piperidine (B6355638) moiety—it is plausible that it may interact with targets in the central nervous system or other physiological systems. The identification of novel biological targets would be the first step in exploring the potential therapeutic applications of this compound in various disease areas.
Development and Application of Integrated Computational-Experimental Approaches
To accelerate the research and development process, a synergistic approach that combines computational modeling with experimental validation is essential. In the initial stages, computational tools can be employed to predict the physicochemical properties, potential biological targets, and metabolic fate of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine. Molecular docking and dynamics simulations can provide insights into its binding interactions with putative protein targets. These in silico predictions can then guide the design of focused experimental studies, leading to a more efficient and resource-effective research pipeline.
Comprehensive Elucidation of Metabolic Fate and In Vivo Biotransformation
Understanding how 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine is metabolized in the body is crucial for its potential development as a therapeutic agent. In vitro studies using liver microsomes and other enzyme preparations can identify the primary metabolic pathways and the enzymes responsible for its biotransformation. Subsequent in vivo studies in animal models would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization of its metabolic fate is a key component of assessing its drug-like properties.
Integration of Multi-Omics Data for Systems-Level Understanding in Compound Research
To gain a holistic understanding of the biological effects of 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine, the integration of multi-omics data is a powerful, albeit future, objective. Once a biological activity is established, techniques such as genomics, transcriptomics, proteomics, and metabolomics can be used to investigate the compound's impact on global cellular processes. This systems-level approach can help to elucidate its mechanism of action, identify potential biomarkers of its activity, and provide a more comprehensive picture of its physiological effects. This advanced stage of research would depend on first establishing the fundamental chemical and biological properties of the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(4-Bromo-2-methylphenoxy)methyl]piperidine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Reacting a brominated phenoxy precursor (e.g., 4-bromo-2-methylphenol) with a piperidine derivative (e.g., chloromethylpiperidine) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–100°C.
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Key Considerations : Optimize reaction time and stoichiometry to minimize by-products like unreacted starting materials or over-alkylated derivatives.
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the piperidine ring substitution pattern and phenoxy linkage.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity and stability under varying pH conditions .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like kinases or GPCRs using fluorescence-based or radiometric methods.
- Cell viability assays (e.g., MTT or resazurin) in cancer cell lines to determine IC₅₀ values.
- Receptor binding studies using competitive displacement assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to alter electronic effects.
- Functionalize the piperidine ring : Introduce methyl or ethyl groups at the 3-position to enhance steric effects and receptor selectivity.
- Demethylation reactions : Use BBr₃ in dichloromethane to convert methoxy groups to hydroxyls, enabling further derivatization (e.g., sulfonation) .
- Example SAR Findings :
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Br → Cl | Increased lipophilicity; 2x higher IC₅₀ in HT-29 cells | |
| Piperidine N-methylation | Reduced CNS penetration due to increased polarity |
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in receptors (e.g., serotonin 5-HT₂A).
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity.
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- Validation : Cross-check computational predictions with experimental SPR (surface plasmon resonance) binding affinity data.
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media).
- Orthogonal assays : Confirm cytotoxicity results via both ATP-luminescence and apoptosis markers (e.g., caspase-3 activation).
- Control variables : Test compound stability in DMSO stocks and exclude batches with >5% degradation via LC-MS .
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from differences in cell line genetic backgrounds or assay incubation times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
